Isobutyryl-L-carnitine is an endogenous acylcarnitine, a derivative of L-carnitine, found naturally in biological systems. [] While Isobutyryl-L-carnitine plays a role in fatty acid metabolism, much of the research surrounding it focuses on its utility as a biomarker for various physiological processes and disease states. [, , , , , ]
Isobutyryl-L-carnitine is classified as an acylcarnitine, a group of compounds that are esters of carnitine with various acyl groups. It is synthesized endogenously in the body and can also be obtained through dietary sources that contain L-carnitine, such as red meat and dairy products. The compound is primarily found in skeletal and cardiac muscle tissues, where it plays a critical role in energy metabolism .
The synthesis of Isobutyryl-L-carnitine typically involves the reaction of isobutyryl chloride with L-carnitine in the presence of a base. This reaction can occur in organic solvents like methanol or ethanol. The general procedure includes:
In industrial settings, large-scale synthesis may utilize automated systems for better control over reaction parameters and to optimize yield.
Isobutyryl-L-carnitine participates in various chemical reactions, including:
These reactions are crucial for its role in metabolic pathways and can lead to the formation of various acylcarnitine derivatives .
Isobutyryl-L-carnitine's mechanism of action primarily involves its role in fatty acid metabolism:
The accumulation of specific acylcarnitines, including Isobutyryl-L-carnitine, can indicate metabolic disorders such as organic acidemias and fatty acid oxidation disorders.
Isobutyryl-L-carnitine has several scientific applications:
Research continues to explore its therapeutic potential and implications for metabolic health .
Isobutyryl-L-carnitine (C~11~H~22~NO~4~) is a short-chain acylcarnitine ester formed through covalent bonding between the carboxyl group of isobutyric acid and the hydroxyl group of L-carnitine. This molecule features a chiral center at the carnitine C3 position, conferring stereospecificity essential for its biological activity. The compound exists as a zwitterion at physiological pH, with a quaternary trimethylammonium group (positively charged) and a carboxylate group (negatively charged). Its molecular weight is 232.299 g/mol (monoisotopic mass: 232.154334613 g/mol), and it carries a net neutral charge under physiological conditions [1] [5].
The systematic IUPAC name is (3R)-3-[(2-methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate, with CAS Registry Number 25518-49-4. Its structure includes a branched-chain isobutyryl moiety (two methyl groups extending from the α-carbon), distinguishing it from linear-chain butyrylcarnitine isomers. This structural characteristic significantly influences its metabolic processing and detection in analytical assays [1] [6]. Analytical grade Isobutyryl-L-carnitine (purity ≥97% by HPLC) appears as a white crystalline powder with specific optical rotation ([α]/D -22.0±2.0°, c = 0.1 in H~2~O). It exhibits limited water solubility (0.058 g/L) and low lipophilicity (logP = -2.1 to -3.2), properties that influence its extraction efficiency in analytical workflows [5] [6].
Chemical synthesis typically involves esterification reactions between L-carnitine and isobutyryl chloride or isobutyric anhydride under controlled conditions. The stereochemical integrity at the C3 position must be preserved during synthesis to maintain biological activity, as the D-isomer lacks metabolic functionality. Purification challenges arise from hygroscopicity and the presence of structural isomers like butyryl-L-carnitine and 2-methylbutyryl-L-carnitine, requiring advanced chromatographic separation techniques [5] [6].
Table 1: Structural Characteristics of Isobutyryl-L-Carnitine
Property | Value/Description |
---|---|
Molecular Formula | C~11~H~22~NO~4~ |
Average Molecular Weight | 232.299 g/mol |
Monoisotopic Mass | 232.154334613 g/mol |
CAS Registry Number | 25518-49-4 |
Systematic IUPAC Name | (3R)-3-[(2-methylpropanoyl)oxy]-4-(trimethylazaniumyl)butanoate |
Net Charge at pH 7.4 | Neutral (zwitterionic form) |
Optical Rotation | [α]/D -22.0±2.0°, c = 0.1 in H~2~O |
Water Solubility | 0.058 g/L |
Isobutyryl-L-carnitine serves as a critical detoxification intermediate and transport molecule in valine catabolism, a branched-chain amino acid. During valine degradation, isobutyryl-CoA accumulates following transamination, decarboxylation, and dehydrogenation steps. Carnitine acyltransferase I (CrAT) catalyzes the conversion of isobutyryl-CoA to isobutyryl-L-carnitine, facilitating efflux from mitochondria and preventing CoA sequestration. This reaction maintains free CoA pools essential for continued mitochondrial β-oxidation and energy production [1] [9].
Elevated isobutyryl-L-carnitine (detectable as C4-acylcarnitine in newborn screening) serves as a key biomarker for impaired valine metabolism. Its accumulation occurs in isobutyryl-CoA dehydrogenase deficiency (IBD deficiency, ACAD8 deficiency), where pathogenic variants in the ACAD8 gene disrupt the conversion of isobutyryl-CoA to methacrylyl-CoA. This metabolic block leads to alternative detoxification pathways producing isobutyrylglycine, detectable in urine organic acid analysis [4] [9]. Clinical studies reveal elevated plasma concentrations in multiple metabolic disorders beyond IBD deficiency, including:
Table 2: Metabolic Pathway of Valine Catabolism Featuring Isobutyryl-L-Carnitine
Step | Substrate | Enzyme | Product | Role of Isobutyryl-L-Carnitine |
---|---|---|---|---|
1 | Valine | Branched-chain aminotransferase | α-Ketoisovalerate | - |
2 | α-Ketoisovalerate | Branched-chain α-keto acid dehydrogenase | Isobutyryl-CoA | - |
3 | Isobutyryl-CoA | Carnitine acyltransferase I (CrAT) | Isobutyryl-L-carnitine | Transport out of mitochondria |
4 | Isobutyryl-CoA | ACAD8 (IBD) | Methacrylyl-CoA | Defective step in IBD deficiency |
5 | Methacrylyl-CoA | Hydratase | 3-Hydroxyisobutyryl-CoA | - |
Isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene (chromosome 11q25), is a mitochondrial flavoenzyme specifically responsible for dehydrogenating isobutyryl-CoA to methacrylyl-CoA in the valine catabolic pathway. This enzyme belongs to the acyl-CoA dehydrogenase (ACAD) family, particularly the short branched-chain acyl-CoA dehydrogenase subgroup. The catalytic mechanism involves FAD-dependent removal of protons from the α- and β-carbons of isobutyryl-CoA, forming a double bond and transferring electrons to the mitochondrial electron transfer flavoprotein (ETF) [4] [9].
Pathogenic variants in ACAD8 disrupt enzyme function through multiple mechanisms:
Diagnostically, elevated C4-carnitine (isobutyryl-L-carnitine) in newborn screening blood spots (typically >1.0 μM, cut-off <0.93 μM) prompts genetic analysis of ACAD8. However, discrimination between IBD deficiency and short-chain acyl-CoA dehydrogenase (SCAD) deficiency requires secondary investigations:
Table 3: Clinically Significant ACAD8 Variants and Functional Consequences
Nucleotide Variation | Amino Acid Change | Functional Consequence | Detection Method |
---|---|---|---|
c.905G>A | p.Ala302Glu | Complete loss of catalytic activity | Expression in E. coli/mammalian cells |
c.409G>A | p.Gly137Ser | Impaired mitochondrial folding/tetramerization | Fibroblast mitochondrial import assay |
c.958G>A | p.Ala320Thr | Impaired mitochondrial folding/tetramerization | Fibroblast mitochondrial import assay |
c.400G>T | p.Gly134Cys | Reduced thermal stability | Thermal shift assay |
c.455T>C | p.Leu152Pro | Accelerated proteolytic degradation | Pulse-chase analysis |
The metabolic flux of isobutyryl groups between CoA and carnitine esters is regulated by specific carnitine acyltransferases. Carnitine acetyltransferase (CrAT, EC 2.3.1.7) exhibits broad substrate specificity, efficiently catalyzing the reversible conversion of isobutyryl-CoA to isobutyryl-L-carnitine. This enzyme is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines, positioning it as the primary generator of isobutyryl-L-carnitine within mitochondria [1]. The reaction follows:
Isobutyryl-CoA + L-carnitine ⇌ Isobutyryl-L-carnitine + CoASH
This reversible reaction serves dual physiological purposes:1) Detoxification: When isobutyryl-CoA accumulates (e.g., in ACAD8 deficiency), CrAT-mediated conversion to isobutyryl-L-carnitine prevents CoA depletion and facilitates export from mitochondria2) Substrate shuttling: In peripheral tissues, isobutyryl-L-carnitine may serve as a circulating reservoir for isobutyrate groups, which can be reactivated to isobutyryl-CoA upon cellular uptake [1] [8]
Beyond mitochondrial metabolism, isobutyryl-L-carnitine interacts with membrane transport systems. It functions as a substrate for organic cation transporters (OCTs), particularly OCT1 (SLC22A1), which facilitates cellular uptake. Recent studies demonstrate that isobutyryl-L-carnitine inhibits OCT1-mediated transport of model substrates in vitro, suggesting it may compete with endogenous compounds for transport. This interaction establishes isobutyryl-L-carnitine as a potential biomarker for assessing OCT1 activity in clinical trials [10].
The tissue distribution of isobutyryl-L-carnitine reflects its transport characteristics. Plasma concentrations in healthy individuals range from 0.05-0.15 μmol/L, increasing dramatically during metabolic crises in IBD deficiency (up to 2.9 μM in newborns). Its renal clearance involves both glomerular filtration and active tubular secretion via organic cation transporters, explaining its elevated urinary excretion during metabolic blocks [1] [5] [9].
Table 4: Transport and Transferase Interactions of Isobutyryl-L-Carnitine
Interacting Protein | Location | Function | Biological Consequence |
---|---|---|---|
Carnitine acetyltransferase (CrAT) | Mitochondrial matrix | Converts isobutyryl-CoA to isobutyryl-L-carnitine | Regulates mitochondrial CoA pool; exports excess isobutyryl groups |
Carnitine/acylcarnitine translocase (CACT) | Inner mitochondrial membrane | Exchanges acylcarnitines for free carnitine | Facilitates isobutyryl-L-carnitine efflux from mitochondria |
Organic Cation Transporter 1 (OCT1) | Plasma membrane (hepatocytes) | Cellular uptake of organic cations | Mediates tissue distribution; potential drug interaction site |
Organic Cation Transporter 2 (OCT2) | Renal tubular cells | Basolateral uptake of organic cations | Facilitates renal excretion |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0